molecular formula C13H11Br2NO2S B4745372 4-BROMO-N-[(2-BROMOPHENYL)METHYL]BENZENE-1-SULFONAMIDE

4-BROMO-N-[(2-BROMOPHENYL)METHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B4745372
M. Wt: 405.11 g/mol
InChI Key: GJGBOONCTDTAKF-UHFFFAOYSA-N
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Description

4-BROMO-N-[(2-BROMOPHENYL)METHYL]BENZENE-1-SULFONAMIDE is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms and a sulfonamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[(2-BROMOPHENYL)METHYL]BENZENE-1-SULFONAMIDE typically involves a multi-step process. One common method includes the coupling reaction of 4-bromophenyl methyl sulfone with benzene sulfonamide in the presence of copper(I) iodide . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[(2-BROMOPHENYL)METHYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the compound’s chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Copper(I) Iodide: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the sulfonamide group.

Scientific Research Applications

4-BROMO-N-[(2-BROMOPHENYL)METHYL]BENZENE-1-SULFONAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-BROMO-N-[(2-BROMOPHENYL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking natural substrates, thereby interfering with biological pathways . The bromine atoms can also enhance the compound’s binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-N-[(2-BROMOPHENYL)METHYL]BENZENE-1-SULFONAMIDE is unique due to the combination of bromine atoms and a sulfonamide group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

4-bromo-N-[(2-bromophenyl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br2NO2S/c14-11-5-7-12(8-6-11)19(17,18)16-9-10-3-1-2-4-13(10)15/h1-8,16H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGBOONCTDTAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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